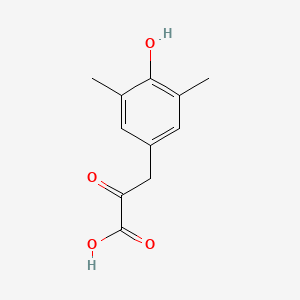

3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid

CAS No.:

Cat. No.: VC20459450

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12O4 |

|---|---|

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | 3-(4-hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid |

| Standard InChI | InChI=1S/C11H12O4/c1-6-3-8(4-7(2)10(6)13)5-9(12)11(14)15/h3-4,13H,5H2,1-2H3,(H,14,15) |

| Standard InChI Key | JCJHSBSAJLFELB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1O)C)CC(=O)C(=O)O |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 3-(4-hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid, reflects its structural components:

-

A 4-hydroxy-3,5-dimethylphenyl group (aromatic ring with hydroxyl and two methyl substituents).

-

A 2-oxopropanoic acid moiety (β-keto acid chain).

Synthetic Methodologies

Hydrolysis of Cyclic Precursors

A widely applicable strategy for synthesizing β-keto acids involves alkaline hydrolysis of cyclic precursors. For example, Abass et al. demonstrated that 3-(quinolin-3-yl)-3-oxopropanoic acid can be obtained via hydrolysis of pyranoquinolinedione in aqueous NaOH (80°C, 4 hours) . By analogy, the target compound may be synthesized through hydrolysis of a similarly structured lactone or cyclic ketone ester.

Table 1: Representative Hydrolysis Conditions for β-Keto Acids

| Precursor | Reagent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Pyranoquinolinedione | 10% NaOH (aq) | 80°C | 4 h | 78% | |

| Hypothetical lactone | 5% KOH (aq) | 70°C | 3 h | – | – |

Claisen Condensation

Another plausible route involves Claisen condensation between 4-hydroxy-3,5-dimethylbenzaldehyde and a malonic acid derivative. This method, commonly used for β-keto acid synthesis, typically employs a base catalyst (e.g., sodium ethoxide) in anhydrous ethanol.

Physicochemical Properties

While direct data for the target compound is limited, comparisons with structurally related molecules offer insights:

Table 2: Comparative Physicochemical Properties

The hydroxyl and carboxylic acid groups enhance solubility in polar solvents compared to methoxy analogs.

Reactivity and Derivative Formation

Oxidation and Reduction

-

Oxidation: The phenolic –OH group may oxidize to a quinone under strong conditions (e.g., KMnO₄/H⁺), while the ketone is resistant to further oxidation.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 3-(4-hydroxy-3,5-dimethylphenyl)-2-hydroxypropanoic acid.

Esterification and Amidation

The carboxylic acid readily forms esters (e.g., methyl ester via Fischer esterification) or amides (with amines/DCC), expanding utility in prodrug design or polymer chemistry.

Table 3: Reaction Outcomes with Selected Reagents

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Esterification | Methanol/H₂SO₄ | Methyl 2-oxopropanoate derivative | Solubility enhancement |

| Amidation | Ethylamine/DCC | 2-Oxopropanamide analog | Bioactive conjugate |

Challenges and Future Directions

-

Stereochemical control: Asymmetric synthesis of chiral derivatives remains underexplored.

-

Thermal stability: Decomposition at high temperatures (≥200°C) limits industrial applications.

-

Biological profiling: In vitro and in vivo studies are needed to validate hypothesized bioactivities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume